molecular formula C7H8ClN3 B13151096 8-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine

8-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine

Cat. No.: B13151096
M. Wt: 169.61 g/mol
InChI Key: KTOACUGRIHFJKH-UHFFFAOYSA-N
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Description

8-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine is a heterocyclic compound that contains both nitrogen and chlorine atoms within its structure. This compound is part of the pyrazine family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine typically involves the nucleophilic substitution of a chlorine atom in a precursor molecule. One common method includes the reaction of 2-chloro-3-nitropyridine with esters of optically active phenylalanine, followed by reduction of the nitro group, acylation with ethyl oxalyl chloride, and intramolecular cyclization . This sequence of steps leads to the formation of the desired pyrazine derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Cyclization: Intramolecular cyclization reactions can lead to the formation of more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Reducing Agents: Such as hydrogen gas in the presence of a catalyst for reduction reactions.

    Cyclization Agents: Such as ethyl oxalyl chloride for intramolecular cyclization.

Major Products

The major products formed from these reactions include various substituted pyrazine derivatives, which can have different biological and chemical properties depending on the substituents introduced.

Scientific Research Applications

8-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity . The pathways involved in its action include inhibition of signal transduction pathways and modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
  • 1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine

Uniqueness

8-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine is unique due to the presence of the chlorine atom, which can significantly alter its chemical reactivity and biological activity compared to its non-chlorinated counterparts. This makes it a valuable compound for the development of new drugs and materials with specific properties.

Properties

Molecular Formula

C7H8ClN3

Molecular Weight

169.61 g/mol

IUPAC Name

8-chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine

InChI

InChI=1S/C7H8ClN3/c8-5-1-2-10-7-6(5)9-3-4-11-7/h1-2,9H,3-4H2,(H,10,11)

InChI Key

KTOACUGRIHFJKH-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=NC=CC(=C2N1)Cl

Origin of Product

United States

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